5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile
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Overview
Description
5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4ClN3S. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 5th position, a methylthio group at the 2nd position, and a carbonitrile group at the 4th position. This compound is used in various scientific research applications, particularly in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile typically involves the reaction of 2-methylthio-4,6-dichloropyrimidine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom at the 4th position with a cyano group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of pyrimidine.
Scientific Research Applications
5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile is widely used in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly kinase inhibitors and antiviral agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, affecting cell proliferation, apoptosis, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but with the cyano group at the 5th position.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
2-Methylthio-4,6-dichloropyrimidine: Precursor in the synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyano group at the 4th position enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-chloro-2-methylsulfanylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWKKQJJARKKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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